molecular formula C24H28ClN3O4S B4054648 N-(2-chlorobenzyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

N-(2-chlorobenzyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

Cat. No.: B4054648
M. Wt: 490.0 g/mol
InChI Key: ZUSSYUQYMFNGIP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide is a useful research compound. Its molecular formula is C24H28ClN3O4S and its molecular weight is 490.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.1489053 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have demonstrated significant potential in anticancer research. For instance, substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments exhibit considerable cytotoxicity and anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines. This suggests that similar compounds, including N-(2-chlorobenzyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide, may hold potential for cancer treatment research (Kovalenko et al., 2012).

Antimicrobial Activity

Quinazolinone derivatives are also explored for their antimicrobial properties. Research into novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has shown promising results against various bacterial strains, indicating a potential application for this compound in developing new antimicrobial agents (Berest et al., 2011).

Analgesic Activity

Another interesting application area is analgesic activity. Certain quinazolinone derivatives have been studied for their potential to serve as analgesic agents. Although the specific analgesic activity of this compound is not mentioned, the general framework of quinazolinone compounds has been associated with analgesic properties, suggesting possible research directions for pain management (Osarodion, 2023).

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

Quinazolinone and acetamide derivatives have been evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. Studies on novel quinazolinone derivatives have shown significant curative effects against ulcer models, surpassing those of standard drugs in some cases. This suggests potential applications of similar compounds, such as this compound, in the treatment of ulcers and ulcerative colitis, without reported side effects on liver and kidney functions upon prolonged administration (Alasmary et al., 2017).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(3,3-diethoxypropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O4S/c1-3-31-22(32-4-2)13-14-28-23(30)18-10-6-8-12-20(18)27-24(28)33-16-21(29)26-15-17-9-5-7-11-19(17)25/h5-12,22H,3-4,13-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSSYUQYMFNGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CC=C3Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorobenzyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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N-(2-chlorobenzyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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N-(2-chlorobenzyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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N-(2-chlorobenzyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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N-(2-chlorobenzyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
Reactant of Route 6
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N-(2-chlorobenzyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

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